7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: , also known by its systematic IUPAC name, is a complex organic compound with a fused heterocyclic structure. Let’s break down its components:
This compound:
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:
Oxidation: The furan ring could be oxidized to form a furanone.
Reduction: Reduction of the carbonyl group could yield a dihydrochromene derivative.
Substitution: Halogenation or other substitution reactions may occur at the phenyl ring.
Cyclization: Intramolecular cyclization reactions could lead to rearranged products.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Halogens (e.g., Br₂, Cl₂) or nucleophilic substitution reagents (e.g., NaOH) can be employed.
Major products formed during these reactions would include derivatives of the original compound with altered functional groups.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, potential as a drug candidate, or interactions with biological targets.
Chemistry: Studying its reactivity, stability, and synthetic applications.
Industry: Exploring its use as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action remains elusive without specific studies. researchers would investigate its binding to receptors, enzymatic inhibition, or modulation of cellular pathways.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its intricate structure, combining features from different heterocycles. Further research would shed light on its full potential.
Properties
Molecular Formula |
C22H13F2NO4 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13F2NO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2 |
InChI Key |
PDZOPNOUVNYLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.